T-Type vs. L-Type Calcium Channel Selectivity
Apinocaltamide demonstrates a clear differentiation in potency and selectivity compared to the L-type calcium channel Cav1.2. It blocks the T-type channels Cav3.1, Cav3.2, and Cav3.3 with IC50 values of 6.4 nM, 18 nM, and 7.5 nM, respectively. In contrast, its IC50 against the L-type calcium channel Cav1.2 is 2410 nM [1]. This represents an approximate 134- to 376-fold selectivity for T-type channels over this major cardiac and vascular L-type channel [2]. The high selectivity minimizes potential off-target cardiovascular effects associated with L-type channel blockade, a critical distinction for compounds intended for chronic neurological use.
| Evidence Dimension | IC50 values for calcium channel subtypes |
|---|---|
| Target Compound Data | Cav3.1: 6.4 nM; Cav3.2: 18 nM; Cav3.3: 7.5 nM |
| Comparator Or Baseline | Cav1.2 (L-type): 2410 nM |
| Quantified Difference | Selectivity fold (Cav1.2 / Cav3.x): ~134 (for Cav3.1) to ~376 (for Cav3.3) |
| Conditions | Recombinant human calcium channels expressed in mammalian cells |
Why This Matters
High selectivity for T-type over L-type channels reduces the risk of adverse cardiovascular effects, a key consideration for the safety profile of a chronic-use antiepileptic drug.
- [1] Bezençon O, et al. Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies. J Med Chem. 2017;60(23):9769-9789. View Source
- [2] ACT-709478. Guide to Pharmacology (GtoPdb). View Source
